2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- (CAS 63500-71-0), commonly recognized in the industry as Florol or Pyranol, is a synthetic tetrahydropyran derivative utilized extensively as a core muguet (lily of the valley) fragrance building block [1]. It presents as a clear, colorless liquid with a typical commercial purity exceeding 98.0% and a LogP of 1.65, ensuring excellent lipophilic compatibility in complex formulations . From a procurement perspective, this compound is prioritized for its exceptional chemical stability and its critical role as a non-sensitizing structural replacement for heavily restricted traditional floral aldehydes in both fine fragrances and functional cosmetics [2].
Generic substitution with traditional muguet aldehydes—such as Lilial (butylphenyl methylpropional), Lyral, or Hydroxycitronellal—is no longer viable for modern procurement due to severe regulatory bans stemming from their classification as CMR (carcinogenic, mutagenic, reprotoxic) substances and their high skin sensitization rates [1]. Furthermore, these legacy aldehydes are chemically unstable in harsh formulation matrices, readily undergoing oxidation or Schiff base formation, which leads to rapid discoloration and olfactory degradation . Consequently, buyers must procure stable, non-sensitizing tetrahydropyran alternatives like 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- to ensure global regulatory compliance and consistent product performance across diverse pH environments [2].
The transition away from legacy muguet ingredients is strictly driven by regulatory prohibitions. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- offers an unrestricted alternative that bypasses the sensitization and reproductive toxicity risks associated with traditional aldehydes [1]. Unlike Lilial, which is banned in EU cosmetics, this tetrahydropyran derivative can be utilized at high concentrations (up to 30% in typical formulations) without triggering CMR labeling requirements .
| Evidence Dimension | Maximum Permitted Use Level (EU Cosmetics) |
| Target Compound Data | Unrestricted (Typical formulation use up to 30%) |
| Comparator Or Baseline | Lilial / Butylphenyl methylpropional (0% permitted; banned due to Repr. 1B CMR classification) |
| Quantified Difference | 100% elimination of CMR-related regulatory restrictions. |
| Conditions | EU Cosmetic Regulation and IFRA safety standards. |
Guarantees compliance for global cosmetic and fine fragrance procurement without the risk of forced product recalls or mandatory reformulation.
In functional perfumery, structural integrity under harsh chemical conditions is paramount. The tetrahydropyran ring of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- provides exceptional resistance to oxidation and alkaline degradation, whereas traditional floral aldehydes rapidly break down [1]. This stability prevents the discoloration and loss of scent commonly observed when aldehydes react with amines or high-pH bases .
| Evidence Dimension | Chemical Stability in High-pH / Oxidative Media |
| Target Compound Data | Highly stable; no Schiff base formation or discoloration |
| Comparator Or Baseline | Floral Aldehydes e.g., Hydroxycitronellal (Rapid degradation and cross-reactivity) |
| Quantified Difference | Complete prevention of aldehyde-amine condensation and oxidative breakdown. |
| Conditions | Bar soaps (pH 9-10), laundry detergents, and antiperspirant matrices. |
Allows manufacturers to maintain consistent scent profiles and visual appeal in aggressive functional consumer products.
A critical procurement metric for fragrance ingredients is their substantivity, which dictates how long the scent remains on the target substrate. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- exhibits a highly optimized vapor pressure that anchors the fragrance's heart notes, providing measurable tenacity compared to lighter floral alcohols . This low volatility ensures prolonged retention on both skin and washed fabrics .
| Evidence Dimension | Vapor Pressure at 20°C |
| Target Compound Data | 0.01 hPa |
| Comparator Or Baseline | Lighter floral alcohols e.g., Linalool (~0.16 hPa) |
| Quantified Difference | An order of magnitude lower volatility. |
| Conditions | Standard ambient temperature (20°C) evaluation for textile and skin substantivity. |
Drives cost-efficiency by requiring lower dosing to achieve long-lasting fragrance retention on consumer textiles and skin.
Replacing Lilial and Lyral in premium perfumes to meet clean-beauty standards and strict EU regulatory compliance without sacrificing the core muguet volume [1].
Scenting heavy-duty laundry detergents, fabric softeners, and bleach-containing cleaners where the tetrahydropyran structure resists oxidative degradation .
Integration into bar soaps and depilatory creams where traditional aldehydes would cause severe discoloration and rapid olfactory loss [2].
Irritant